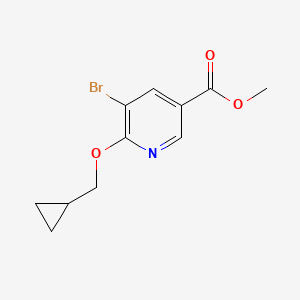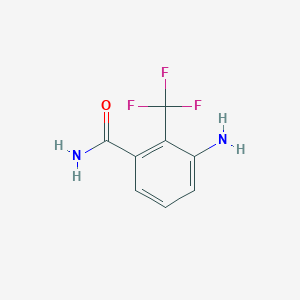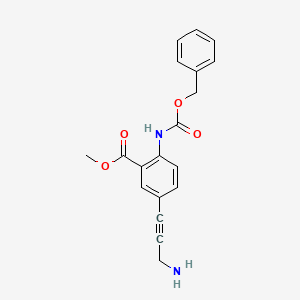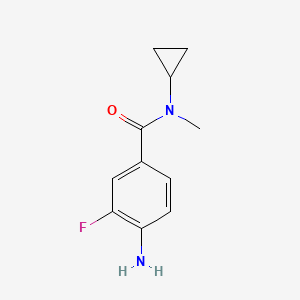
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms and a trifluoromethoxy group. This compound is known for its exceptional chemical stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane typically involves multiple steps, including fluorination reactions. One common method involves the reaction of a heptane derivative with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. Industrial production methods may utilize continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Although highly stable, it can undergo oxidation and reduction under specific conditions, leading to the formation of different fluorinated products.
Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of corresponding alcohols and acids.
Common reagents used in these reactions include strong acids, bases, and specialized fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, including drug development and biomolecular research.
Medicine: It is explored for its potential use in pharmaceuticals, especially in the development of drugs with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with unique properties such as low surface energy and high thermal stability.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane exerts its effects is primarily related to its fluorine content. The presence of multiple fluorine atoms enhances the compound’s electronegativity, leading to strong interactions with other molecules. This can influence various molecular targets and pathways, including enzyme inhibition and receptor binding, depending on the specific application.
Comparison with Similar Compounds
Compared to other fluorinated compounds, 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane is unique due to its trifluoromethoxy group and high degree of fluorination. Similar compounds include:
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: Lacks the trifluoromethoxy group but has a similar fluorinated backbone.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Contains a similar fluorinated chain but with an acrylate functional group.
Perfluorohexanesulfonyl fluoride: Another highly fluorinated compound with different functional groups and applications.
Properties
CAS No. |
1737-33-3 |
|---|---|
Molecular Formula |
C8H3F15O |
Molecular Weight |
400.08 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(trifluoromethoxy)heptane |
InChI |
InChI=1S/C8H3F15O/c9-2(10)4(13,14)6(17,18)7(19,20)5(15,16)3(11,12)1-24-8(21,22)23/h2H,1H2 |
InChI Key |
CHGCVCJWHFBIQY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene](/img/structure/B12081596.png)






![(2-Methoxyethyl)[(quinolin-6-yl)methyl]amine](/img/structure/B12081640.png)


![Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone](/img/structure/B12081656.png)
![6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B12081660.png)


